Isoepoxydon

Übersicht

Beschreibung

Vorbereitungsmethoden

Isoepoxydon is typically synthesized through the biosynthetic pathway of patulin in fungi such as Penicillium expansum . The pathway begins with the synthesis of 6-methylsalicylic acid, which undergoes several enzymatic transformations to produce this compound . Industrial production methods often involve the cultivation of Penicillium species under controlled conditions to maximize the yield of this compound .

Analyse Chemischer Reaktionen

Isoepoxydon undergoes various chemical reactions, including oxidation and reduction. One of the primary reactions is its conversion to phyllostine through the action of this compound dehydrogenase . Common reagents used in these reactions include NADP+ and other oxidizing agents . The major product formed from these reactions is phyllostine, which further participates in the biosynthesis of patulin .

Wissenschaftliche Forschungsanwendungen

Role in Patulin Biosynthesis

Isoepoxydon is a precursor in the biosynthetic pathway of patulin. The enzyme this compound dehydrogenase (IDH), encoded by the idh gene, catalyzes the conversion of this compound to patulin. Understanding this pathway is crucial for developing methods to detect and control patulin production in food products.

Case Study: PCR Profiling

A study evaluated the specificity of PCR primers targeting the idh gene in various fungal strains associated with patulin production. The results indicated that specific amplicons could be linked to patulin-producing strains, aiding in the identification and classification of these fungi . This molecular approach enhances food safety by enabling rapid detection of potential contaminants.

Implications for Food Safety

The presence of patulin in food products, particularly fruits and juices, poses health risks. This compound’s role in patulin biosynthesis makes it a target for research aimed at reducing mycotoxin levels in food.

Data Table: Patulin Detection Methods

| Method | Description | Efficacy |

|---|---|---|

| PCR Profiling | Targets idh gene for identification | High specificity |

| Liquid Chromatography | Separates and quantifies patulin levels | Effective for complex matrices |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Detects specific antigens related to patulin | Rapid screening |

Inhibition of Patulin Production

Research has focused on biological control methods to inhibit patulin production by Penicillium expansum. This compound is integral to understanding how certain bacteria can affect the expression of the idh gene, thereby influencing patulin synthesis.

Case Study: Methylobacterium oryzae Interaction

A study demonstrated that Methylobacterium oryzae could modulate the expression of the idh gene in Penicillium expansum, leading to reduced patulin production under specific conditions. This interaction highlights the potential for using beneficial microbes to control mycotoxin levels in agricultural settings .

Data Table: Biological Control Agents

| Agent | Mechanism of Action | Effectiveness |

|---|---|---|

| Methylobacterium oryzae | Modulates gene expression | Reduces patulin production |

| Trichoderma spp. | Competes with pathogens | Inhibits fungal growth |

Mycotoxin Contamination in Agriculture

This compound’s association with patulin necessitates studies on environmental factors affecting its production. Factors such as temperature, humidity, and substrate type can influence both this compound and patulin levels.

Case Study: Temperature Effects on Fungal Growth

A study investigated how varying temperatures affect the growth of Penicillium expansum and subsequent patulin production. It was found that lower temperatures combined with reduced oxygen levels could inhibit both growth and toxin production .

Data Table: Environmental Factors Influencing Mycotoxin Production

| Factor | Optimal Conditions for Mycotoxin Production | Impact on this compound Levels |

|---|---|---|

| Temperature | 20-25°C | Increased production |

| Humidity | High humidity (>70%) | Enhanced growth |

| Substrate | Apple juice | Promotes toxin synthesis |

Wirkmechanismus

The mechanism of action of isoepoxydon involves its conversion to phyllostine by the enzyme this compound dehydrogenase . This conversion is a crucial step in the patulin biosynthetic pathway. This compound acts as a substrate for the enzyme, which catalyzes the oxidation of this compound to phyllostine . The molecular targets involved in this pathway include various enzymes and cofactors that facilitate the conversion .

Vergleich Mit ähnlichen Verbindungen

Isoepoxydon is similar to other compounds involved in the patulin biosynthetic pathway, such as 6-methylsalicylic acid and phyllostine . this compound is unique in its specific role as an intermediate that undergoes enzymatic conversion to phyllostine . Other similar compounds include gentisyl alcohol and neopatulin, which are also intermediates in the pathway .

Biologische Aktivität

Isoepoxydon is a secondary metabolite primarily associated with the biosynthesis of patulin, a mycotoxin produced by various species of the genus Penicillium. Its biological activity has garnered significant attention due to its potential applications in medicine and agriculture, particularly concerning its antimicrobial properties and role in fungal metabolism. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Biosynthesis

This compound is derived from the polyketide pathway, which is crucial for the biosynthesis of patulin. The enzyme this compound dehydrogenase (IDH) catalyzes the conversion of this compound to phyllostine, a key step in patulin production. The IDH gene has been identified in various Penicillium species, indicating its widespread occurrence and potential for patulin biosynthesis .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. A study reported that this compound demonstrated an antibiotic activity of approximately 56% compared to patulin against Bacillus subtilis at concentrations ranging from 1 mm to 5 mm . This suggests that this compound may be a viable candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity (%) Compared to Patulin |

|---|---|---|

| Bacillus subtilis | 1-5 mm | 56% |

| Mycobacterium tuberculosis | Not specified | Strong activity reported |

Immunosuppressive Effects

This compound has been shown to possess immunosuppressive properties. Research indicates that it can lead to ulceration and hemorrhagic lesions in animal models, which may be attributed to its ability to alkylate enzymes and inhibit transcription processes . These effects raise concerns regarding its safety as a food contaminant, particularly in fruit products where patulin levels are regulated.

Case Studies on this compound Production

Several studies have investigated the conditions affecting this compound production in Penicillium species. For instance, Penicillium expansum was found to produce varying levels of patulin depending on environmental factors such as temperature and substrate availability. The introduction of Methylobacterium oryzae was shown to influence the expression of the IDH gene, leading to fluctuations in patulin production .

Table 2: Factors Influencing this compound Production

| Factor | Effect on Production |

|---|---|

| Temperature | Optimal at 25-30°C |

| Substrate Type | Higher yields on fruit substrates |

| Co-cultivation | Methylobacterium oryzae reduces patulin levels |

Implications for Food Safety

Given this compound's association with patulin production, monitoring its levels in food products is critical. The European Union has established limits for patulin in fruit juices due to its toxicity and potential carcinogenic effects. Understanding the metabolic pathways involving this compound can aid in developing strategies to minimize its presence in food products .

Eigenschaften

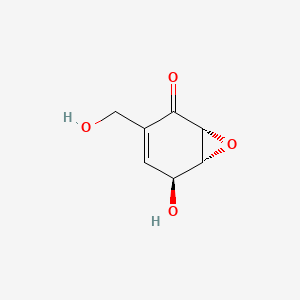

IUPAC Name |

(1R,5S,6R)-5-hydroxy-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,4,6-9H,2H2/t4-,6+,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLJDPHPVHSVGR-JHYUDYDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C2C(C1O)O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)[C@H]2[C@@H]([C@H]1O)O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67772-76-3 | |

| Record name | Epiepoxydon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ISOEPOXYDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4PK27L5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.